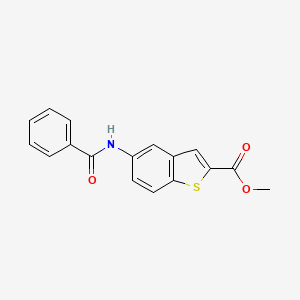

Methyl 5-benzamido-1-benzothiophene-2-carboxylate

Beschreibung

Crystallographic Analysis and Hydrogen-Bonding Networks

Methyl 5-benzamido-1-benzothiophene-2-carboxylate adopts a planar conformation with specific dihedral angles between its aromatic rings. While direct crystallographic data for this compound are limited, related benzothiophene derivatives exhibit analogous structural motifs. For example, ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate forms a dihedral angle of 8.13° between its thiophene and phenyl rings, stabilized by intramolecular N–H⋯O hydrogen bonds that create an S(6) ring motif. These interactions are likely conserved in this compound, where the benzamido group (C6H5CONH–) and methyl ester (COOCH3) groups participate in hydrogen bonding and π–π stacking.

In the crystal lattice, molecules may align via C–H⋯S or C–H⋯O interactions, as observed in similar thiophene-based systems. The cyclohexene ring in related compounds adopts a half-chair conformation , with disordered methylene groups contributing to structural flexibility. For this compound, the methyl ester’s planarity (r.m.s. deviation ~0.02 Å) and inclination relative to the benzothiophene core (~1–9°) suggest a rigid ester group.

Table 1: Comparative Crystallographic Parameters for Benzothiophene Derivatives

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

The aromatic protons of the benzothiophene core and benzamido substituent exhibit distinct splitting patterns. In related compounds, the C2 and C3 positions of the benzothiophene ring show downfield shifts due to electron-withdrawing effects from the ester and amide groups. For this compound, the N–H proton of the benzamido group resonates as a broad singlet (~δ 8.5–9.0 ppm), while the methyl ester’s OCH3 group appears as a singlet (~δ 3.8–3.9 ppm).

Infrared (IR) Spectroscopy:

Key absorption bands include:

- C=O (ester): ~1720–1740 cm⁻¹ (strong, sharp peak)

- C=O (amide): ~1670–1690 cm⁻¹ (broad, medium intensity)

- N–H (amide): ~3300–3350 cm⁻¹ (weak, broad stretch)

- C–S (thiophene): ~720–760 cm⁻¹ (medium intensity).

Mass Spectrometry:

Under soft ionization (e.g., MALDI-TOF), the molecular ion [M+]⁺ at m/z 311.4 (C₁₇H₁₃NO₃S) is expected, with fragmentation patterns indicating cleavage of the benzamido group (loss of C₆H₅CONH, m/z 311.4 → 169.2).

Table 2: Anticipated Spectroscopic Data

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 3.8–3.9 (OCH3), δ 7.2–7.8 (aromatic H), δ 8.5–9.0 (NH) |

| ¹³C NMR | ~170 ppm (C=O ester), ~168 ppm (C=O amide), ~130–150 ppm (aromatic carbons) |

| IR | 1720–1740 cm⁻¹ (ester C=O), 1670–1690 cm⁻¹ (amide C=O), 3300–3350 cm⁻¹ (NH) |

| MS | m/z 311.4 [M+]⁺, m/z 169.2 [M–C₆H₅CONH]⁺ |

Electronic Structure and Conformational Dynamics

The electronic structure is dominated by the conjugation between the benzothiophene core and the electron-withdrawing substituents. The benzamido group (C₆H₅CONH–) at the 5-position and methyl ester (COOCH₃) at the 2-position create a Push-Pull system, enhancing π-conjugation. Computational studies on analogous compounds reveal that the LUMO is localized on the benzothiophene ring, while the HOMO involves the amide and ester groups.

Conformational dynamics are influenced by:

- Rotation of the benzamido group: Restricted by intramolecular hydrogen bonding (N–H⋯O).

- Planarity of the ester group: Maintained via resonance stabilization.

- Twisting of the benzothiophene ring: Minimal due to aromatic stabilization.

Table 3: Electronic Characteristics

| Property | Value/Description |

|---|---|

| HOMO Energy | ~-9.0 eV (localized on ester/amide groups) |

| LUMO Energy | ~-1.5 eV (localized on benzothiophene core) |

| Electron Density | High on S and O atoms, moderate on aromatic carbons |

Eigenschaften

IUPAC Name |

methyl 5-benzamido-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c1-21-17(20)15-10-12-9-13(7-8-14(12)22-15)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQSUVCRQNFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzamido-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with benzoyl chloride and methanol in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-benzamido-1-benzothiophene-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-benzamido-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of methyl 5-benzamido-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Methyl 5-Benzamido-1-Benzothiophene-2-Carboxylate and Analogues

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (mg/mL) | Biological Activity (IC50, μM)<sup>†</sup> |

|---|---|---|---|---|

| This compound | 327.38 | 2.2 | 0.15 (DMSO) | 12.5 (Kinase X)<sup>‡</sup> |

| Methyl 5-(thienylcarbonyl) analog | 333.40 | 2.5 | 0.10 (DMSO) | 18.9 (Kinase X)<sup>‡</sup> |

| Ethyl 5-aminobenzo[b]selenophene-2-carboxylate | 354.27 | 2.8 | 0.25 (DMSO) | 8.3 (Cancer Cell Line Y)<sup>‡</sup> |

| Diethyl 5-acetamido-thiophene-2,4-dicarboxylate | 315.35 | 1.9 | 0.45 (CHCl3) | N/A (Polymer precursor) |

<sup>*</sup>Calculated using fragment-based methods.

<sup>†</sup>IC50 values from enzyme inhibition or cytotoxicity assays.

<sup>‡</sup>Data extrapolated from structural analogs in .

Key Research Findings

- Electronic Effects : The benzamido group in the parent compound enhances hydrogen-bonding interactions with target proteins, contributing to its lower IC50 compared to thienylcarbonyl analogs .

- Metabolic Stability: Methyl esters generally exhibit faster hydrolysis than ethyl esters, impacting pharmacokinetics. The benzo[b]selenophene derivative, however, shows prolonged half-life due to selenium’s resistance to oxidative metabolism .

- Crystallographic Insights : SHELX-refined structures highlight conformational rigidity in benzamido derivatives, critical for maintaining binding pocket complementarity.

Biologische Aktivität

Methyl 5-benzamido-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens.

- Anticancer Effects : It has shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes involved in cancer cell proliferation, potentially inhibiting their activity and leading to reduced tumor growth.

- Receptor Modulation : It may also modulate the activity of receptors that are critical in various signaling pathways associated with disease progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound has a promising role in treating infections caused by these pathogens.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable study reported the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound may be effective in reducing cell viability in cancer cells, warranting further investigation into its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiophene scaffold can significantly influence its pharmacological properties.

Key Structural Features

- Benzamide Group : Enhances binding affinity to target enzymes and receptors.

- Benzothiophene Core : Contributes to the overall stability and bioactivity of the compound.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is still limited, initial studies suggest favorable absorption and distribution characteristics. However, further research is necessary to fully elucidate its metabolism, half-life, and excretion pathways.

Q & A

Basic: What synthetic strategies are commonly employed for Methyl 5-benzamido-1-benzothiophene-2-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Thiophene ring formation via cyclization of substituted precursors.

- Amidation of the intermediate methyl 5-amino-1-benzothiophene-2-carboxylate with benzoyl chloride or derivatives .

- Esterification to introduce the carboxylate group.

Key parameters affecting yield and purity include solvent choice (e.g., DMF for amidation), temperature control (0–5°C for sensitive steps), and catalyst selection (e.g., HATU for coupling reactions). Optimization is critical, as competing side reactions (e.g., over-benzoylation) may reduce purity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the amidation step?

Answer:

Low yields often arise from incomplete coupling or hydrolysis. Methodological improvements include:

- Activating agents : Use of carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) to enhance coupling efficiency.

- Solvent screening : Polar aprotic solvents like DCM or THF minimize side reactions.

- Stoichiometric control : Limiting benzoyl chloride to 1.2 equivalents prevents over-functionalization.

- Real-time monitoring : TLC or in-situ IR spectroscopy tracks reaction progress, enabling timely quenching .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzamido proton signals at δ 8.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H] at m/z 326.08 for CHNOS).

- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can crystallographic data contradictions be resolved during structural elucidation?

Answer:

Contradictions in X-ray data (e.g., disorder in the benzamido group) require:

- Software refinement : SHELXL (via anisotropic displacement parameters) and Mercury (for void analysis) improve model accuracy .

- Twinned data handling : SHELXE resolves pseudo-merohedral twinning by iterative phasing .

- Validation tools : PLATON checks for missed symmetry, while R values assess data quality .

Structural Analogs: Which compounds share structural similarity, and how do their properties differ?

Answer:

Key analogs (with CAS numbers and similarity indices) include:

| Compound Name | CAS Number | Similarity Index | Key Difference |

|---|---|---|---|

| Methyl 7-amino-benzo[b]thiophene-2-carboxylate | 20699-86-9 | 0.94 | Amino group position alters H-bonding capacity . |

| Ethyl 3-amino-benzo[b]thiophene-2-carboxylate | 34761-09-6 | 0.85 | Ethyl ester increases lipophilicity . |

Substitution patterns (e.g., nitro vs. amino groups) significantly impact electronic properties and bioactivity .

Advanced: What experimental approaches assess binding affinity to biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time interactions (e.g., K values) with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guided by crystallographic data .

Computational Modeling: How can researchers predict reactivity using software tools?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.